
8alpha-Estrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8alpha-Estrone is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. It is a weak estrogen and plays a minor role compared to estradiol and estriol. Estrone and its derivatives, including this compound, are synthesized from cholesterol and are primarily secreted by the gonads and adipose tissue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-Estrone typically involves the aromatization of androstenedione or testosterone. The key step in the synthesis is the aromatization reaction, which is catalyzed by the enzyme aromatase. This reaction converts the A-ring of the steroid nucleus into an aromatic ring, forming estrone. The 8alpha isomer can be specifically synthesized through selective reduction and oxidation steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired isomer .
Análisis De Reacciones Químicas
Types of Reactions: 8alpha-Estrone undergoes various chemical reactions, including:
Oxidation: Conversion to estrone or other oxidized derivatives.
Reduction: Formation of estradiol or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Use of halogenating agents or organometallic reagents under controlled conditions.
Major Products:
Oxidation: Estrone, 16alpha-hydroxyestrone.
Reduction: Estradiol, 17beta-estradiol.
Substitution: Various substituted estrone derivatives with altered biological activity
Aplicaciones Científicas De Investigación
8alpha-Estrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in estrogen signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and its role in the development of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical studies
Mecanismo De Acción
8alpha-Estrone exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, modulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .
Comparación Con Compuestos Similares
Estrone (E1): A weak estrogen, serves as a precursor to estradiol.
Estradiol (E2): The most potent estrogen, plays a major role in reproductive and non-reproductive tissues.
Estriol (E3): A weak estrogen, primarily produced during pregnancy.
Uniqueness of 8alpha-Estrone: this compound is unique due to its specific isomeric form, which may result in distinct biological activities compared to other estrogens. Its selective binding affinity and metabolic pathways can lead to different physiological and pharmacological effects .
Propiedades
Número CAS |
517-06-6 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(8S,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16+,18+/m1/s1 |
Clave InChI |
DNXHEGUUPJUMQT-CVYDXHPNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


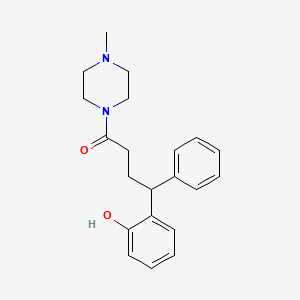
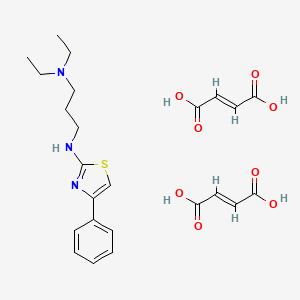

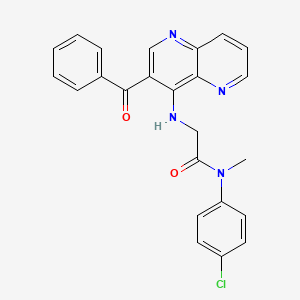
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
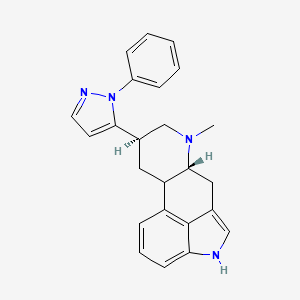
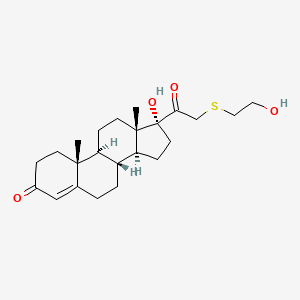
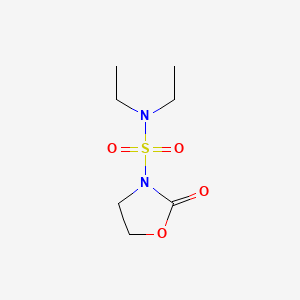
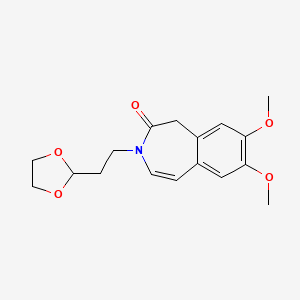
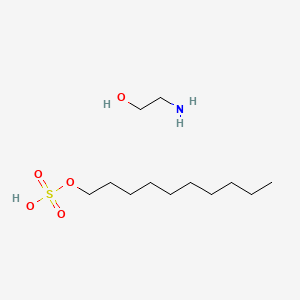
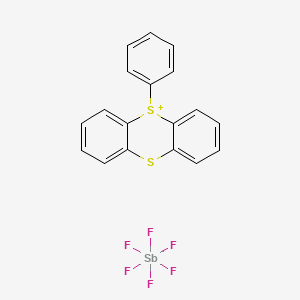


![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
